2,6-Dimethyl-2,5-heptadien-4-one

Catalog No.
S602866
CAS No.
504-20-1
M.F
C9H14O
(CH3)2C=CHCOCH=C(CH3)2
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethyl-2,5-heptadien-4-one

CAS Number

504-20-1

Product Name

2,6-Dimethyl-2,5-heptadien-4-one

IUPAC Name

2,6-dimethylhepta-2,5-dien-4-one

Molecular Formula

C9H14O
(CH3)2C=CHCOCH=C(CH3)2
C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3

InChI Key

MTZWHHIREPJPTG-UHFFFAOYSA-N

SMILES

CC(=CC(=O)C=C(C)C)C

solubility

Solubility in water: poo

Synonyms

Diisobutenyl Ketone; Diisopropylidene Acetone; Foron; NSC 38718; NSC 403517; Phorone; sym-Diisopropylidene Acetone; 2,6-Dimethyl-2,5-heptadien-4-one

Canonical SMILES

CC(=CC(=O)C=C(C)C)C

Toxicology Research:

Phorone exhibits potential toxic effects, making it a valuable tool in toxicological research. Studies investigate its impact on various organisms, including:

  • Hepatotoxicity: Research explores Phorone's potential to induce liver damage. Studies examine its effects on liver enzymes and tissue morphology, contributing to understanding liver toxicity mechanisms [].
  • Genotoxicity: Phorone's potential to cause DNA damage is being investigated. Studies assess its ability to induce mutations, chromosomal aberrations, and other genotoxic effects [].

These investigations contribute to understanding the potential health risks associated with Phorone exposure and developing safety protocols for its use.

Material Science Research:

Phorone's unique properties make it valuable in material science research. Some applications include:

  • Solvent: Phorone's ability to dissolve various materials makes it useful in studying polymers, resins, and other materials. It's used in preparing solutions for characterization techniques like spectroscopy and chromatography [].
  • Precursor Molecule: Phorone is used as a precursor molecule in the synthesis of various materials, including conducting polymers and photoresists. These materials have applications in electronics and microfabrication [].

2,6-Dimethyl-2,5-heptadien-4-one, also known as phorone or diisopropylidene acetone, is an organic compound with the molecular formula C9H14OC_9H_{14}O and a molecular weight of 138.21 g/mol. It appears as a yellow to green liquid or yellowish-green crystalline substance with a distinctive geranium odor. This compound is primarily recognized for its role as a self-condensation product of acetone and can also be derived from camphor. Its applications span various industries, including solvents for nitrocellulose, synthetic resins, and coatings .

As a ketone, 2,6-Dimethyl-2,5-heptadien-4-one exhibits reactivity with various acids and bases, often leading to the liberation of heat and flammable gases such as hydrogen. It can react violently with certain compounds like aldehydes and strong oxidizers. The compound is also involved in several synthetic reactions, including the preparation of biaryls via Suzuki-Miyaura cross-coupling reactions .

Key Reactions:

  • Self-condensation: Reacts with itself under specific conditions to form larger molecules.
  • Reduction: Can be reduced by hydrides or alkali metals to yield flammable gases.
  • Cross-coupling: Participates in reactions that form carbon-carbon bonds.

Several methods exist for synthesizing 2,6-Dimethyl-2,5-heptadien-4-one:

  • Self-condensation of Acetone: The primary method involves the self-condensation of acetone under acidic or basic conditions.
  • From Camphor: It can also be synthesized from camphor through various chemical transformations.
  • Other Synthetic Routes: Various organic reactions involving reagents like sodium hydroxide or titanium tetrachloride in solvents like benzene have been documented .

Example Reaction Conditions:

  • With sodium hydroxide in benzene at elevated temperatures.
  • Using titanium tetrachloride as a catalyst.

The versatility of 2,6-Dimethyl-2,5-heptadien-4-one allows it to be utilized in multiple sectors:

  • Solvent: Used in nitrocellulose and synthetic resin formulations.
  • Intermediate: Serves as an intermediate in organic synthesis and pharmaceutical preparations.
  • Additives: Acts as a lubricant additive and odor-resistant agent in various formulations .

Studies have shown that 2,6-Dimethyl-2,5-heptadien-4-one interacts with various biological systems due to its reactivity profile. Its potential effects on enzyme activities suggest further investigation into its role in metabolic pathways related to detoxification and oxidative stress management is warranted .

Several compounds share structural similarities with 2,6-Dimethyl-2,5-heptadien-4-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
3-Methyl-1-[4,4,5,5-tetramethyl-2-(2-methyl-propenyl)-cyclopent-1-enyl]-but-2-en-1-oneC14H22O0.58More complex structure with additional methyl groups
(Z)-3-Methyl-2-(pent-2-en-1-yl)cyclopent-2-enoneC11H14O0.69Different cyclopentene structure
α-Methyl-cinnamaldehydeC10H10O0.67Contains an aldehyde functional group instead of a ketone
6-Hydroxy-2,6-dimethylhept-2-en-4-oneC9H14O0.62Hydroxy group introduces different reactivity

The uniqueness of 2,6-Dimethyl-2,5-heptadien-4-one lies in its specific diene structure and its applications as an industrial solvent and intermediate in organic synthesis.

Physical Description

Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings.
YELLOW-TO-GREEN LIQUID OR CRYSTALS.

XLogP3

2.8

Boiling Point

197.5 °C
198 °C

Flash Point

185 °F (NFPA, 2010)
85 °C o.c.

Vapor Density

Relative vapor density (air = 1): 4.8

Density

Relative density (water = 1): 0.9

Melting Point

28.0 °C
28 °C

UNII

8F20OEI0MV

Vapor Pressure

0.28 mmHg
Vapor pressure, Pa at 20 °C: 51

Other CAS

504-20-1

Wikipedia

Phorone

General Manufacturing Information

2,5-Heptadien-4-one, 2,6-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types